2-Methyl-N-[(4-methylphenyl)methyl]oxolan-3-amine
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Overview
Description
2-Methyl-N-[(4-methylphenyl)methyl]oxolan-3-amine is an organic compound with the molecular formula C13H19NO It is a member of the oxolane family, characterized by a five-membered ring containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-N-[(4-methylphenyl)methyl]oxolan-3-amine typically involves the reaction of 2-methyl-3-aminotetrahydrofuran with 4-methylbenzyl chloride under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine group of 2-methyl-3-aminotetrahydrofuran attacks the benzyl chloride, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of automated reactors, controlled temperature, and pressure conditions, as well as purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-N-[(4-methylphenyl)methyl]oxolan-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Typical conditions involve the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted oxolanes depending on the nucleophile used.
Scientific Research Applications
2-Methyl-N-[(4-methylphenyl)methyl]oxolan-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-N-[(4-methylphenyl)methyl]oxolan-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-N-[(4-methoxyphenyl)methyl]oxolan-3-amine
- 2-Methyl-N-[(4-chlorophenyl)methyl]oxolan-3-amine
- 2-Methyl-N-[(4-fluorophenyl)methyl]oxolan-3-amine
Uniqueness
2-Methyl-N-[(4-methylphenyl)methyl]oxolan-3-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl group on the phenyl ring can affect the compound’s electronic properties, making it distinct from other similar compounds.
Properties
Molecular Formula |
C13H19NO |
---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
2-methyl-N-[(4-methylphenyl)methyl]oxolan-3-amine |
InChI |
InChI=1S/C13H19NO/c1-10-3-5-12(6-4-10)9-14-13-7-8-15-11(13)2/h3-6,11,13-14H,7-9H2,1-2H3 |
InChI Key |
UXKPGMDJYATICD-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CCO1)NCC2=CC=C(C=C2)C |
Origin of Product |
United States |
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